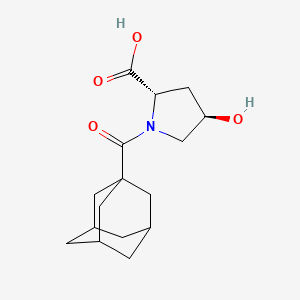

(2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

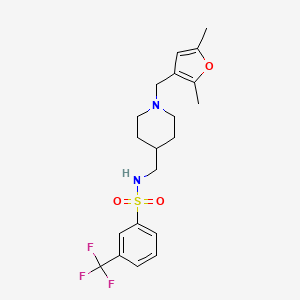

(2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as ACHPC, is an important organic compound used in a variety of scientific research applications. ACHPC is a chiral molecule, meaning it contains two mirror image forms, and is composed of a hydroxypyrrolidine ring and an adamantane-1-carbonyl group. ACHPC is used in a variety of scientific research applications, including synthesis, drug development, and biochemical and physiological research.

Scientific Research Applications

1. Chemical Behavior and Interactions

- Adamantane carboxylic acids, closely related to the compound , demonstrate varied chemical behaviors under different conditions, such as during Kolbe electrolysis. These behaviors are influenced by their structural properties, leading to the formation of various products under specific conditions (Zorge, Strating, & Wynberg, 2010).

2. Structural Adaptability in Molecular Recognition

- Molecules similar to (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid exhibit significant adaptability in their hydrogen-bonding subunits. This adaptability allows them to form persistent one-dimensional motifs in molecular recognition and assembly, which is essential for designing complex molecular structures (Karle, Ranganathan, & Haridas, 1997).

3. Deuterium Exchange in Mass Spectrometry Studies

- Deuterium exchange studies involving adamantane-substituted carboxylic acids and alcohols provide insights into the interaction between functional groups and the adamantane nucleus. These studies are crucial for understanding molecular interactions and transformations under electron impact in mass spectrometry (Yurchenko et al., 1977).

4. Stereochemical Aspects in Synthesis

- Research on the synthesis of compounds structurally related to this compound highlights the significance of stereochemistry in chemical reactions. Such studies focus on understanding the influence of substituents and reaction conditions on stereoselectivity, which is vital in pharmaceutical and organic synthesis applications (Jagtap et al., 2016).

Properties

IUPAC Name |

(2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c18-12-4-13(14(19)20)17(8-12)15(21)16-5-9-1-10(6-16)3-11(2-9)7-16/h9-13,18H,1-8H2,(H,19,20)/t9?,10?,11?,12-,13+,16?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKBIWGWCNIXKI-OPLYUGDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(CC4C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)

![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B3006713.png)

![Methyl 2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B3006714.png)

![6-(3-Methoxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3006715.png)

![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B3006719.png)

![tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B3006720.png)